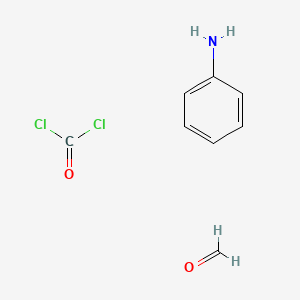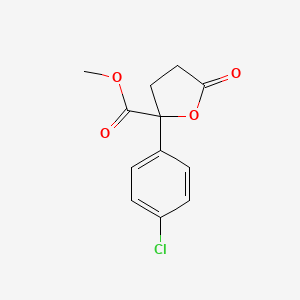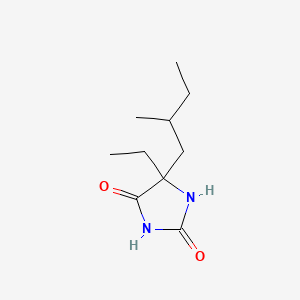
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- is a chemical compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- typically involves the reaction of appropriate amines with glyoxal or its derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the imidazolidinedione ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various imidazolidinone derivatives, diols, and substituted imidazolidinediones
Scientific Research Applications
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anticonvulsant or anti-inflammatory agent.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and the biological system.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2,4-Imidazolidinedione, 5-methyl-5-(2-methylpropyl)-:
Uniqueness
2,4-Imidazolidinedione, 5-ethyl-5-(2-methylbutyl)- is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, stability, and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable subject of scientific research.
Properties
CAS No. |
36033-37-1 |
|---|---|
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
5-ethyl-5-(2-methylbutyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H18N2O2/c1-4-7(3)6-10(5-2)8(13)11-9(14)12-10/h7H,4-6H2,1-3H3,(H2,11,12,13,14) |
InChI Key |
PIMCAMDUONGMLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1(C(=O)NC(=O)N1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


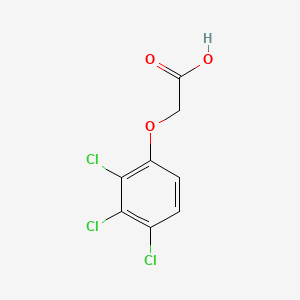

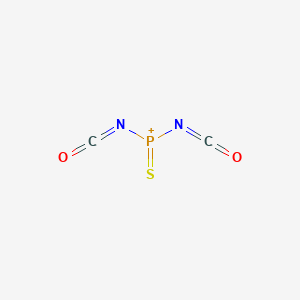

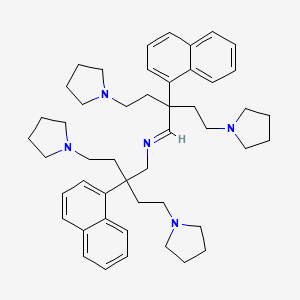
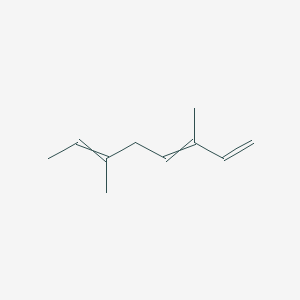
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)

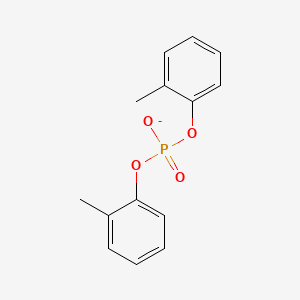
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)
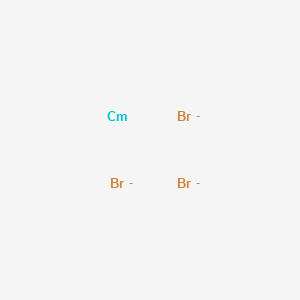
phosphanium bromide](/img/structure/B14687257.png)
